cis-2-Azabicyclo[4.2.0]octane hcl
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Overview
Description
cis-2-Azabicyclo[4.2.0]octane hydrochloride: is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Photochemical Synthesis: One of the primary methods for synthesizing cis-2-Azabicyclo[4.2.0]octane derivatives involves the photochemical addition of acrylonitrile to 1,4-dihydropyridines, followed by catalytic hydrogenation.
Cycloaddition Reactions: Another approach involves the thermal cycloaddition of p-chlorobenzonitrile oxide to substrates, yielding various azabicyclo compounds.
Industrial Production Methods: While specific industrial production methods for cis-2-Azabicyclo[4.2.0]octane hydrochloride are not extensively documented, the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitrogen atom within its structure.
Substitution Reactions: Substitution reactions can occur at various positions on the bicyclic ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Catalytic Hydrogenation: Used in the reduction of intermediate compounds to form the desired bicyclic structure.
Cycloaddition Reagents: Such as p-chlorobenzonitrile oxide, used in the formation of azabicyclo compounds.
Major Products: The major products formed from these reactions include various stereoisomers of cis-2-Azabicyclo[4.2.0]octane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: cis-2-Azabicyclo[4.2.0]octane hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex nitrogen-containing compounds .
Biology and Medicine: The compound’s unique structure makes it a valuable scaffold in medicinal chemistry for the development of pharmaceuticals targeting various biological pathways .
Industry: In the industrial sector, cis-2-Azabicyclo[4.2.0]octane hydrochloride can be used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of cis-2-Azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets, often through the nitrogen atom within its structure. This interaction can modulate various biological pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
cis-Bicyclo[4.2.0]octane: A structurally similar compound without the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, used in similar applications.
Uniqueness: cis-2-Azabicyclo[4.2.0]octane hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H14ClN |
---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
(1R,6S)-2-azabicyclo[4.2.0]octane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-3-4-7(6)8-5-1;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1 |
InChI Key |
VFBUZIVHKLMKOM-UOERWJHTSA-N |
Isomeric SMILES |
C1C[C@H]2CC[C@H]2NC1.Cl |
Canonical SMILES |
C1CC2CCC2NC1.Cl |
Origin of Product |
United States |
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